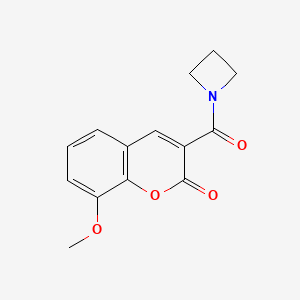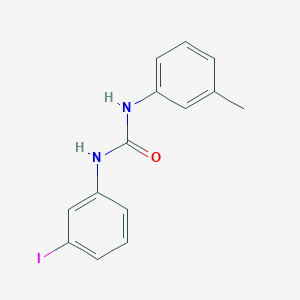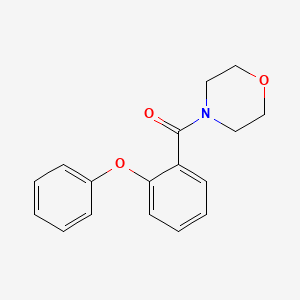
Morpholin-4-yl-(2-phenoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-(2-phenoxyphenyl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMP, and it is a white crystalline powder with a molecular weight of 331.43 g/mol. MPMP is widely used in scientific research due to its unique chemical properties and potential therapeutic benefits.
Mécanisme D'action
The exact mechanism of action of MPMP is not fully understood. However, it is believed that MPMP exerts its therapeutic effects by inhibiting specific enzymes or signaling pathways in the body. For example, MPMP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation.
Biochemical and Physiological Effects:
MPMP has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that MPMP can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that MPMP can reduce tumor growth and improve immune function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
MPMP has several advantages for use in laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. It also exhibits potent biological activity, making it an ideal candidate for drug development. However, MPMP has some limitations, such as its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on MPMP. One potential area of research is the development of MPMP-based drugs for the treatment of various diseases, such as cancer and inflammation. Another area of research is the synthesis of novel MPMP derivatives with improved properties, such as increased solubility and potency. Additionally, MPMP can be used as a precursor for the synthesis of MOFs with potential applications in gas storage and separation.
Méthodes De Synthèse
The synthesis of MPMP involves the reaction of 2-phenoxybenzoyl chloride and morpholine in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure MPMP. This synthesis method is relatively simple and efficient, making MPMP a readily available compound for scientific research.
Applications De Recherche Scientifique
MPMP has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, MPMP has been shown to exhibit anti-inflammatory, anti-tumor, and anti-viral properties. In organic synthesis, MPMP is used as a building block for the synthesis of other compounds. In material science, MPMP is used as a precursor for the synthesis of metal-organic frameworks (MOFs).
Propriétés
IUPAC Name |
morpholin-4-yl-(2-phenoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c19-17(18-10-12-20-13-11-18)15-8-4-5-9-16(15)21-14-6-2-1-3-7-14/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMDSESHTNZDMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cyclopentyl-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone](/img/structure/B7519474.png)
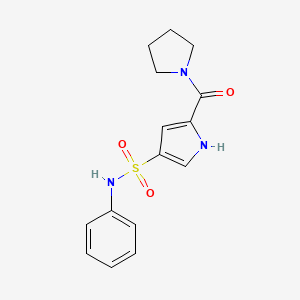

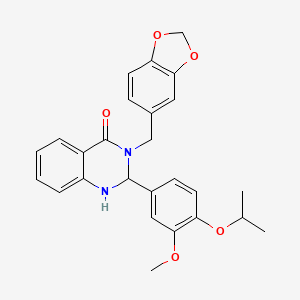
![Furan-3-yl-(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methanone](/img/structure/B7519492.png)
![[2-[(1,1-Dioxothiolan-3-yl)-ethylamino]-2-oxoethyl] 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoate](/img/structure/B7519495.png)
![[4-(2-Hydroxyphenyl)piperazin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7519509.png)

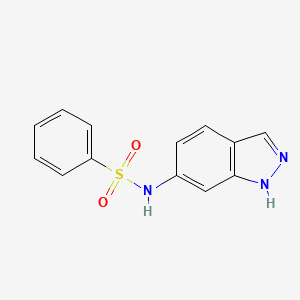

![N-[(5-bromothiophen-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7519525.png)
